![molecular formula C27H28N6O4 B1415056 ethyl 3-(3-(2-(4-cyanophenylamino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate CAS No. 948551-71-1](/img/structure/B1415056.png)
ethyl 3-(3-(2-(4-cyanophenylamino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
Overview
Description
Ethyl 3-(3-(2-((4-Cyanophenyl)amino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is an impurity of both Dabigatran and Dabigatran Etexilate.
Scientific Research Applications
Synthesis and Medical Applications
Dabigatran Etexilate Synthesis : This compound is used in the synthesis of Dabigatran Etexilate, an oral direct thrombin inhibitor effective for thromboembolic diseases. The synthesis process involves multiple steps, including reactions with 4-methylamino-3-nitrobenzoic acid and ethyl 3-(pyridin-2ylamino)propanoate, leading to the final compound with an overall yield of about 33.75% (Zhong Bo-hua, 2012).
Anti-Gastric Cancer Activity : A new heterocyclic compound using this chemical as a key component showed potential anti-cancer activity against human gastric cancer cell lines (L.-Z. Liu et al., 2019).
Crystal Structure Analysis
- Structural Analysis in Crystals : The compound's structure has been analyzed in detail through crystallography. The study of its crystal form contributes to understanding its physical and chemical properties, which is crucial for its use in pharmaceutical synthesis (Hong-qiang Liu et al., 2012).
Application in Heterocyclic Chemistry
Novel Heterocyclic Compounds : This chemical serves as a starting material for the synthesis of various heterocyclic compounds, which have diverse applications in medicinal and synthetic chemistry (M. H. Elnagdi et al., 1988).
Role in Synthesizing New Compounds : Ethyl 3-(3-(2-(4-cyanophenylamino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is pivotal in creating new chemical entities with potential biological activities. It's used in reactions leading to the synthesis of novel compounds, which may have applications in various fields including pharmaceuticals (K. Gusak & N. Kozlov, 2007).
Antimicrobial and Imaging Agent Synthesis : A dipeptide derivative of this compound was synthesized and tested as an antimicrobial agent. Additionally, it was used to develop a new imaging agent, showing high brain uptake in preclinical studies (I. Abdel-Ghany et al., 2013).
properties
IUPAC Name |
ethyl 3-[[3-[[2-(4-cyanoanilino)acetyl]amino]-4-(methylamino)benzoyl]-pyridin-2-ylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O4/c1-3-37-26(35)13-15-33(24-6-4-5-14-30-24)27(36)20-9-12-22(29-2)23(16-20)32-25(34)18-31-21-10-7-19(17-28)8-11-21/h4-12,14,16,29,31H,3,13,15,18H2,1-2H3,(H,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRISVJGBBRNHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)NC)NC(=O)CNC3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(3-(2-(4-cyanophenylamino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate | |
CAS RN |
948551-71-1 | |
Record name | Ethyl 3-(3-(2-((4-cyanophenyl)amino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DTT3ZVD3H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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